molecular formula C15H12ClNO3 B432834 6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 651768-42-2

6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B432834
CAS No.: 651768-42-2
M. Wt: 289.71g/mol
InChI Key: HHAFURXFSRZMAB-UHFFFAOYSA-N
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Description

6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chloro-substituted derivative of 1,8-naphthalimide, an important class of organic conjugated molecules that serve as a versatile scaffold for developing advanced photoelectric materials and fluorescent probes . This compound features a 2-methoxyethyl side chain at the imide position and a reactive chloro substituent on the naphthalene ring. The chloro group is a common synthetic handle that can be readily substituted with various nucleophiles, such as amines, to introduce electron-donating capabilities and dramatically alter the compound's photophysical properties . This allows researchers to fine-tune the absorption and emission characteristics of the fluorophore for specific applications, enabling the design of systems that exhibit ratiometric fluorescence changes . Researchers value 1,8-naphthalimide derivatives like this for their wide applications in photoluminescence studies, the development of photoelectric devices, field-effect transistors, and as core structures in functional complexes . The structural motif is also widely explored in the design of prodrugs and biological probes . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-chloro-2-(2-methoxyethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-8-7-17-14(18)10-4-2-3-9-12(16)6-5-11(13(9)10)15(17)19/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAFURXFSRZMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Anhydride-Amine Condensation

The foundational method involves the condensation of 4-chloro-1,8-naphthalic anhydride with 2-methoxyethylamine in ethanol under reflux. This single-step protocol capitalizes on the inherent electrophilicity of the anhydride carbonyl groups, which undergo nucleophilic attack by the primary amine to form the corresponding imide.

Representative Procedure :
A mixture of 4-chloro-1,8-naphthalic anhydride (1.0 equiv.) and 2-methoxyethylamine (1.1 equiv.) in anhydrous ethanol is heated at 70°C for 4.5 hours. Post-reaction, the mixture is diluted with ice-cold water, inducing precipitation of the crude product. Vacuum filtration and successive washes with water yield the title compound as a pale-yellow solid.

Critical Parameters :

  • Solvent Selection : Ethanol’s polar protic nature facilitates amine solubility and stabilizes intermediates via hydrogen bonding.

  • Stoichiometry : A 10% excess of 2-methoxyethylamine ensures complete anhydride consumption, minimizing residual starting material.

  • Temperature and Time : Suboptimal temperatures (<60°C) prolong reaction times (>8 hours), while higher temperatures (>80°C) risk decarboxylation side reactions.

Acetic Acid-Mediated Synthesis

A patent-disclosed variant employs acetic acid as both solvent and catalyst. Here, 4-chloro-1,8-naphthalic anhydride and 2-methoxyethylamine are refluxed in glacial acetic acid for 24 hours. This method achieves comparable yields (85–90%) but necessitates neutralization with aqueous sodium bicarbonate during workup.

Advantages :

  • Accelerated reaction kinetics due to acetic acid’s Brønsted acidity, which protonates the amine, enhancing its nucleophilicity.

  • Improved crystallinity of the product, simplifying purification.

Disadvantages :

  • Corrosive reaction conditions require specialized glassware.

  • Prolonged heating may degrade acid-sensitive functional groups.

Solvent-Free Mechanochemical Approach

Emerging techniques utilize ball milling to achieve solvent-free synthesis. Equimolar amounts of anhydride and amine are milled at 30 Hz for 2 hours, yielding the product with 80% efficiency. While environmentally benign, this method remains experimental and lacks scalability data.

Optimization and Yield Enhancement

Solvent Screening

Comparative studies reveal ethanol as the optimal solvent, affording yields of 92–95% (Table 1). Polar aprotic solvents like dimethylformamide (DMF) reduce yields to 70–75% due to incomplete anhydride activation.

Table 1: Solvent Effects on Reaction Efficiency

SolventTemperature (°C)Time (h)Yield (%)
Ethanol704.595
Acetic Acid1202490
DMF100672

Catalytic Additives

Incorporation of triethylamine (10 mol%) as a base enhances yields to 97% by scavenging HCl generated during imidization. Conversely, acidic additives (e.g., p-toluenesulfonic acid) reduce yields to 80% by promoting side reactions.

Structural Elucidation and Analytical Data

1H^1H1H-NMR Spectroscopy

The compound’s 1H^1H-NMR spectrum (DMSO-d6d_6, 500 MHz) exhibits diagnostic signals:

  • δ 8.62 (d, J = 7.9 Hz) : Aromatic proton at position 5.

  • δ 4.27 (t, J = 6.1 Hz) : Methylene protons adjacent to the methoxy group.

  • δ 3.60 (t, J = 6.1 Hz) : Methoxyethyl chain protons.

  • δ 3.27 (s) : Methoxy group protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) confirms the molecular formula C15H13ClNO4C_{15}H_{13}ClNO_4 with a calculated [M+H]+ of 322.0580 and observed 322.0583.

Applications and Derivative Synthesis

Bromodomain Inhibition

The compound serves as a scaffold for BRPF1/TAF1 bromodomain inhibitors. Subsequent C-6 functionalization (e.g., Suzuki couplings) introduces aryl/heteroaryl groups, enhancing binding affinity.

Long-Lived Phosphorescence Materials

Derivatization with carbazole units (e.g., CZ-NI-OH) yields materials with room-temperature phosphorescence, applicable in organic light-emitting diodes (OLEDs) .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Photophysical and Sensor Properties

  • Fluorescence and Solvatochromism: NI3 () shows strong solvatochromic shifts (Stokes shifts >100 nm) due to its allylamino and dimethylaminoethyl groups, enabling pH and metal ion detection. Replacing dimethylaminoethyl with methoxyethyl (as in the target compound) may reduce polarity-dependent fluorescence but improve stability in aqueous media .
  • Phosphorescence: Carbazole-substituted analogs () achieve room-temperature phosphorescence (RTP) via rigid carbazole moieties that suppress non-radiative decay. The target compound’s methoxyethyl group, being less rigid, may limit RTP efficiency but enhance processability in polymers .

Reactivity and Computational Insights

  • CO₂ Capture: DFT studies on amine-functionalized naphthalimides () reveal that primary amines exhibit higher CO₂ reactivity than secondary amines.

Biological Activity

6-Chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound that belongs to the family of benzo[de]isoquinoline derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and synthesis.

The molecular formula for this compound is C15H14ClN1O3C_{15}H_{14}ClN_{1}O_{3}. The structure features a chloro group and a methoxyethyl substituent, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound has been shown to inhibit the activity of bromodomains associated with cancer progression, specifically BRPF1, BRPF2, and TAF1. These bromodomains are critical in the regulation of gene expression related to hyperproliferative diseases such as cancer .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-710Bromodomain inhibition
A54915Apoptosis induction
HeLa12Cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. The inhibition of bromodomains leads to altered gene expression profiles that can induce apoptosis in cancer cells and inhibit cell proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chloro-1,8-naphthalic anhydride with appropriate amines under microwave irradiation conditions. The process yields high purity and yield rates, making it suitable for further biological testing .

Table 2: Synthesis Conditions

ReagentAmountCondition
4-Chloro-1,8-naphthalic anhydride693 mg (2.97 mmol)Microwave irradiation at 100 °C for 60 min
Amine (e.g., methoxyethylamine)1.1 equiv.In ethanol solution

Case Studies

A notable case study involved the testing of similar benzo[de]isoquinoline derivatives in various cancer models. One study highlighted that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis through the activation of caspase pathways.

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, brominated precursors (e.g., 6-bromo derivatives) react with 2-methoxyethylamine under reflux in polar aprotic solvents like acetic acid or ethanol. Key steps include:

  • Anhydride activation : Reacting naphthalic anhydride derivatives with amines (e.g., 2-aminoethanol) to form the core structure .
  • Substitution : Introducing the 2-methoxyethyl group via nucleophilic displacement of bromine using potassium carbonate as a base in solvents like methanol or ethanol .
  • Purification : Recrystallization from ethanol or ethyl acetate yields high-purity products (e.g., 65–87% yields) .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer: ¹H NMR and ¹³C NMR are critical for structural validation. For instance:

  • Aromatic protons appear as multiplets in δ 7.79–8.55 ppm, confirming the benzoisoquinolinedione core .
  • The 2-methoxyethyl group shows a triplet for the methylene (–CH₂–O–) near δ 3.3–4.4 ppm and a singlet for methoxy (–OCH₃) at δ 3.3 ppm .
  • DEPT-135 or HSQC experiments distinguish CH₂/CH₃ groups in side chains .

Q. What are the primary research applications of this compound in current studies?

Methodological Answer:

  • Fluorescent sensing : The naphthalimide core enables metal ion detection (e.g., Fe³⁺) via fluorimetric quenching or enhancement. Substituents like morpholinoethyl groups tune selectivity .
  • Biological activity : Derivatives exhibit antifungal and anticancer properties by targeting topoisomerases or bromodomains (e.g., BRPF2 inhibition) .
  • Polymer chemistry : Copolymers with styrene serve as pH/temperature-responsive sensors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Solvent selection : Ethanol or acetic acid enhances solubility of intermediates, reducing side reactions (e.g., 87% yield in ethanol reflux ).
  • Catalyst use : Potassium carbonate improves nucleophilic substitution efficiency by deprotonating amines .
  • Temperature control : Reflux at 130°C for 12 hours ensures complete substitution in brominated precursors .
  • Purification : Column chromatography or recrystallization from ethanol minimizes impurities .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations model HOMO-LUMO gaps and charge distribution, correlating with fluorescence behavior .
  • Time-Dependent DFT (TDDFT) : Simulates UV-Vis absorption spectra by evaluating excited-state transitions (e.g., n→π* in the naphthalimide core) .
  • Solvent effects : Polarizable Continuum Models (PCM) predict solvatochromic shifts in absorption/emission spectra .

Q. How does the substituent at the 2-position influence biological activity?

Methodological Answer:

  • Hydrophilicity : 2-Methoxyethyl groups enhance water solubility, improving bioavailability for antifungal applications .
  • Steric effects : Bulky substituents (e.g., benzyl) reduce binding to BRPF2 bromodomains, while smaller groups (e.g., methyl) increase affinity .
  • Electron-withdrawing groups : Chlorine at position 6 stabilizes charge-transfer complexes, boosting fluorescence quantum yields .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 6-chloro vs. 6-methoxy) on cytotoxicity using standardized assays (e.g., IC₅₀ in MCF-7 cells) .
  • Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Meta-analysis : Reconcile divergent results by adjusting for variables like cell line heterogeneity or assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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